1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-Dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with dimethyl, morpholinoethylthio, and propyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, resulting in significant inhibition of cell growth . This inhibition likely occurs through the compound’s interaction with the active site of CDK2, preventing its normal function and leading to cell cycle arrest .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the nanomolar range . This suggests that the compound could potentially have potent anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propyl Group: Alkylation reactions are used to introduce the propyl group at the 6-position.
Thioether Formation: The morpholinoethylthio group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholinoethylthio moiety.
Dimethylation: The final step involves the methylation of the nitrogen atoms at the 1 and 3 positions, typically using methylating agents like methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which may reduce any oxidized sulfur groups back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the morpholinoethylthio group, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Thioethers: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-((2-aminoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with an aminoethyl group instead of morpholinoethyl.
1,3-Dimethyl-5-((2-hydroxyethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione: Contains a hydroxyethyl group.
Uniqueness
1,3-Dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the morpholinoethylthio group, which can impart distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-ylethylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-4-5-13-12-19-16-14(17(23)21(3)18(24)20(16)2)15(13)26-11-8-22-6-9-25-10-7-22/h12H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWKWXMVBFBOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCN3CCOCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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